Selenobetaine methyl ester
Description
Significance of Selenium and Organoselenium Compounds in Contemporary Research
Selenium is an essential micronutrient for human and animal health, primarily functioning as a component of the amino acid selenocysteine (B57510), which is incorporated into a range of vital enzymes known as selenoproteins. These enzymes are involved in various physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function.
In recent decades, the focus of selenium research has expanded significantly beyond its nutritional role to the synthesis and investigation of a diverse array of organoselenium compounds. Initially, much of this research centered on the antioxidant properties of these synthetic compounds. Ho nih.govwever, the past two decades have seen a paradigm shift, with researchers exploring a wider spectrum of biological activities. Co nih.govntemporary research has demonstrated that organoselenium compounds exhibit potential as anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory agents. Th nih.govis has established organoselenium chemistry as a significant field in the development of new therapeutic molecules. Th nih.gove versatility of organoselenium compounds in organic synthesis has also been a major driver of research, with these compounds being utilized to create complex molecules and catalyze a variety of chemical transformations.
nih.gov1.2. Historical Trajectory of Selenobetaine Methyl Ester Investigations
The investigation of this compound in academic research has a notable, albeit focused, history, with a significant portion of studies emerging in the early 1990s. This research was largely centered on understanding its metabolic fate and biological effects, particularly in the context of cancer chemoprevention and toxicology.
A pivotal area of early research was the metabolism of this compound. Studies in the early 1990s identified it as a methylated selenonium derivative that is metabolized to dimethylselenide. Re mdpi.comnih.govsearch in rat models demonstrated that when administered, this compound is a major precursor to the excretion of dimethyl selenide (B1212193). Th researchgate.netese metabolic studies were crucial in mapping the pathways of selenium methylation, a process believed to be important for both the detoxification and the biological activity of selenium compounds.
A mdpi.comnih.govnother significant focus of historical research was the potential of this compound in cancer chemoprevention. A 1990 study investigating the anticarcinogenic activity of methylated selenium compounds in a rat mammary tumor model found that both selenobetaine and its methyl ester showed a dose-dependent inhibitory response. No sciengine.comtably, these compounds appeared to be slightly more active than the inorganic selenite (B80905) form.
T sciengine.comoxicological studies also played a key role in the early investigations of this compound. A 1992 study compared the effects of selenobetaine, this compound, and selenite on a mouse leukemia cell line. Th mdpi.comnih.gove findings indicated that while high concentrations of selenobetaine and its methyl ester could reduce the colony-forming ability of the cells, they did so without inducing the DNA single-strand breaks observed with selenite. Th mdpi.comnih.govis suggested that these methylated compounds might have a different mechanism of action and potentially a more favorable toxicological profile compared to inorganic selenium forms.
| mdpi.comnih.gov Year of Study | Focus of Investigation | Key Findings |
| 1990 | Cancer Chemoprevention | Showed a dose-dependent inhibition of mammary tumors in rats, slightly more active than selenite. |
| sciengine.com | 1992 | Metabolism and Cytotoxicity |
| mdpi.comnih.govresearchgate.net | ||
| 1.3. Current Academic Landscape and Future Research Trajectories for this compound |
In the contemporary academic landscape, dedicated research focusing solely on this compound has become less prominent. The scientific focus has largely shifted towards a broader understanding of methylated selenium species and their metabolic pathways. While the foundational research from the early 1990s provided valuable insights, the field has evolved to investigate the overarching roles of selenium methylation in health and disease.
Current research in organoselenium chemistry is vibrant, with a strong emphasis on the synthesis of novel compounds with enhanced biological activities and the development of green and sustainable synthetic methodologies. Th nih.gove exploration of organoselenium compounds as potential therapeutic agents continues to be a major driver of research, with ongoing studies into their anticancer, antimicrobial, and antiviral properties.
T nih.govhe future research trajectories for compounds like this compound are likely to be integrated into these broader themes. Specific areas for potential future investigation could include:
Mechanistic Investigations in Chemoprevention: While early studies showed promise in cancer chemoprevention, the precise molecular mechanisms were not fully elucidated. Future research could explore the effects of this compound on specific cellular signaling pathways relevant to carcinogenesis, particularly in the context of the "methylselenol hypothesis," which posits that monomethylated selenium species are key to the anticancer effects of selenium.
nih.govRole in Selenoprotein Synthesis and Function: The interplay between simple methylated selenium compounds and the synthesis and activity of essential selenoproteins is an area that warrants further investigation. Understanding how compounds like this compound influence the selenium pool available for selenoprotein incorporation could have significant implications for health.
Comparative Toxicological Studies: The initial findings that this compound is less genotoxic than inorganic selenite could be expanded upon using modern toxicogenomic and high-throughput screening methods. This could provide a more nuanced understanding of its safety profile and its potential as a selenium supplement form.
In essence, while this compound may no longer be a primary focus of individual research projects, its historical significance provides a foundation for ongoing and future research into the complex and multifaceted roles of selenium and its methylated derivatives in biology and medicine.
Structure
2D Structure
Properties
CAS No. |
102856-52-0 |
|---|---|
Molecular Formula |
C5H11O2Se+ |
Molecular Weight |
182.11 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl)-dimethylselanium |
InChI |
InChI=1S/C5H11O2Se/c1-7-5(6)4-8(2)3/h4H2,1-3H3/q+1 |
InChI Key |
FHJDMYOCFQXWSQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C[Se+](C)C |
Canonical SMILES |
COC(=O)C[Se+](C)C |
Other CAS No. |
102856-52-0 |
Synonyms |
SeBMe selenobetaine methyl este |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Selenobetaine Methyl Ester and Precursors
Chemical Synthesis Approaches to Selenobetaine Methyl Ester
Chemical synthesis provides robust and scalable methods for the preparation of this compound and its direct precursor, selenobetaine. These methods typically rely on well-established organic chemistry reactions.
While detailed protocols specifically for the esterification of selenobetaine are not extensively published, the formation of its methyl ester, which has the chemical structure [(CH3)2Se+CH2COOCH3], can be achieved through standard esterification techniques applied to the carboxylic acid group of the selenobetaine precursor. nih.gov
Two primary strategies are applicable:
Fischer-Speier Esterification: This acid-catalyzed method involves reacting selenobetaine with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol.
Acyl Halide Intermediate Formation: A more reactive approach involves the conversion of the carboxylic acid group of selenobetaine into an acyl halide, typically an acyl chloride, using a reagent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting highly electrophilic acyl chloride readily reacts with methanol to form the methyl ester with high yield.
| Method | Reactants | Catalyst/Reagent | Key Principle |
| Fischer-Speier Esterification | Selenobetaine, Methanol | H₂SO₄ or HCl | Acid-catalyzed nucleophilic acyl substitution. Reversible reaction driven forward by excess alcohol. |
| Acyl Halide Intermediate | Selenobetaine, Methanol | 1. Thionyl Chloride (SOCl₂) 2. Methanol | Conversion of the carboxylic acid to a highly reactive acyl chloride, followed by nucleophilic attack by methanol. |
The primary precursor for this compound is selenobetaine itself, [(CH3)2Se+CH2COOH]. nih.gov The synthesis of this precursor hinges on the formation of a carbon-selenium bond. A common and effective method is the nucleophilic substitution reaction involving a selenium nucleophile and an appropriate alkylating agent.
The synthesis can be outlined as follows:
Generation of the Selenium Nucleophile: Dimethyl diselenide ((CH3)2Se2) is reduced to generate a methylselenolate salt (CH3SeNa). This reduction is often accomplished using a reducing agent like sodium borohydride. google.com
Alkylation: The resulting methylselenolate then acts as a nucleophile, reacting with a second equivalent of an alkylating agent. For selenobetaine, the synthesis involves the reaction of dimethyl selenide (B1212193) with an α-haloacetic acid, such as bromoacetic acid or iodoacetic acid. The selenium atom attacks the electrophilic carbon bearing the halogen, displacing it to form the final selenobetaine structure.
An analogous strategy is employed in the synthesis of related compounds like Se-methyl-L-selenocysteine, where L-chloroalanine methyl ester hydrochloride is reacted with a salt of methylselenol. google.com
| Step | Reactants | Reagents | Reaction Type | Product |
| 1 | Dimethyl Diselenide | Sodium Borohydride (NaBH₄) | Reduction | Sodium Methylselenolate |
| 2 | Dimethyl Selenide, Bromoacetic Acid | - | Nucleophilic Substitution | Selenobetaine |
Enzymatic and Biocatalytic Approaches to Methyl Ester Synthesis Relevant to Organoselenium Chemistry
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform complex transformations under mild conditions, which is particularly advantageous for sensitive organoselenium compounds.
Hydrolases, such as lipases and esterases, are powerful biocatalysts for forming ester bonds. google.com While typically catalyzing hydrolysis, these enzymes can drive the reverse reaction—esterification—in non-aqueous or low-water environments. google.com
Research has demonstrated the applicability of this approach to organoselenium compounds. For instance, the lipase (B570770) from Candida antarctica (CAL-B) has been successfully used for the kinetic resolution of a racemic organoselenium alcohol via acetylation, which is an ester formation reaction. scielo.br This reaction proceeded with high enantiomeric excess, highlighting the precision of enzymatic catalysis. scielo.br Furthermore, carbonic anhydrases have been identified as having "selenolesterase" activity, meaning they can hydrolyze selenolesters. nih.gov According to the principle of microscopic reversibility, this suggests that these or similar enzymes could potentially catalyze the formation of selenolesters under appropriate reaction conditions.
| Enzyme System | Transformation | Substrate Example | Key Finding | Reference |
| Candida antarctica Lipase B (CAL-B) | Acetylation (Esterification) | Racemic Organoselenium Alcohol | Successful enzymatic kinetic resolution, yielding products with high enantiomeric excess (>99%). | scielo.br |
| Carbonic Anhydrases (CAs) | Hydrolysis of Selenolesters | A series of selenolesters | First documented instance of an enzyme with selenolesterase activity, suggesting potential for synthetic applications. | nih.gov |
Recent advances in biotechnology have led to the development of innovative biocatalytic systems for modifying organoselenium compounds, including the formation of the foundational C-Se bond.
One groundbreaking approach utilizes sulfur carrier proteins (SCPs) to biosynthesize selenium-containing molecules. sdu.edu.cn This "element engineering" strategy adapts the natural machinery for sulfur incorporation to instead form C-Se bonds, enabling the production of selenium counterparts of natural products like cysteine and thiamine. sdu.edu.cnresearchgate.net This system offers a programmable and versatile platform for creating novel organoselenium compounds. sdu.edu.cn
Other novel biocatalytic modifications include:
The use of thermostable nucleoside phosphorylases for the synthesis of selenium-modified pyrimidine (B1678525) nucleosides through transglycosylation reactions. nih.gov
The application of L-amino acid oxidase for the conversion of L-selenomethionine into its corresponding α-ketoacid, α-ketomethylselenobutyrate. mdpi.com
These systems represent the frontier of organoselenium synthesis, paving the way for the production of complex molecules through sustainable and highly specific biological methods.
| Biocatalytic System | Modification Type | Substrate(s) | Significance | Reference |
| Sulfur Carrier Protein (SCP)-based machinery | C-Se Bond Formation | Acceptor substrates, Selenite (B80905) | "Element engineering" provides a programmable route to unnatural Se-containing compounds. | sdu.edu.cnresearchgate.net |
| Thermostable Nucleoside Phosphorylases | Transglycosylation | Natural nucleosides, Selenium-containing nucleobases | A concise biocatalytic alternative to multi-step chemical synthesis for Se-nucleosides. | nih.gov |
| L-amino Acid Oxidase | Oxidation | L-selenomethionine | Preparative biocatalytic synthesis of a putative anticancer agent. | mdpi.com |
In Depth Metabolic Pathways and Biotransformations of Selenobetaine Methyl Ester
Intermediary Metabolism of Selenobetaine Methyl Ester in Mammalian Systems
The metabolism of this compound in mammals is characterized by its efficient conversion into various methylated selenium species. These transformations are crucial in determining the biological activity and excretion routes of selenium derived from this specific organic form.
Conversion to Dimethylselenide (DMSe) and Trimethylselenonium (B1202040) Ion (TMSe) from this compound
Studies in rats have demonstrated that this compound is extensively metabolized, leading to the formation of dimethylselenide (DMSe) and trimethylselenonium ion (TMSe). nih.govosti.gov Following administration of this compound, a significant portion of the selenium is excreted via respiration as DMSe, with approximately 50% of the dose being eliminated through this pathway within 24 hours. nih.govosti.gov Urinary excretion of TMSe accounts for about 12% of the administered dose. nih.govosti.gov This indicates a ready conversion of this compound into these two key methylated metabolites. The formation of DMSe is a primary metabolic step, which is then further methylated to produce TMSe. nih.govosti.gov
| Metabolite | Excretion Pathway | Percentage of Administered Dose |
|---|---|---|
| Dimethylselenide (DMSe) | Respiration | ~50% nih.govosti.gov |
| Trimethylselenonium Ion (TMSe) | Urine | ~12% nih.govosti.gov |
Role of the (CH3)2Se Moiety in this compound Biotransformation
The chemical structure of this compound facilitates a facile release of the dimethylseleno- ((CH3)2Se) moiety. nih.govosti.gov Isotopic labeling studies using both 75Se and 14C have shown that the 14C/75Se ratio in the DMSe produced from this compound is nearly identical to the ratio in the administered compound. nih.gov This finding strongly suggests that the (CH3)2Se group is released intact during biotransformation. nih.govosti.gov This moiety then serves as a direct precursor for the formation of DMSe, which can be subsequently methylated to form TMSe. nih.govosti.gov
Metabolic Pathways Bypassing Hydrogen Selenide (B1212193) (H2Se) Intermediates
A significant aspect of this compound metabolism is that it largely bypasses the formation of hydrogen selenide (H2Se) as an intermediate. nih.govosti.govnih.gov H2Se is a central, highly reactive, and toxic intermediate in the metabolism of many inorganic and some organic selenium compounds. mdpi.comnih.gov The metabolic pathway of this compound proceeds directly to methylated species like DMSe and TMSe. nih.govosti.gov This is further supported by experiments where the methylene (B1212753) carbon in the acetic acid part of the molecule was labeled with 14C, and no 14C was found in the resulting DMSe and TMSe, ruling out decarboxylation as a step in the formation of these metabolites. nih.govresearchgate.net This direct methylation pathway is a key differentiator from the metabolism of compounds like selenite (B80905). nih.gov
Demethylation and Remethylation Dynamics of this compound Metabolites
While the primary metabolic route for this compound involves the release and subsequent methylation of the (CH3)2Se moiety, there is also evidence for demethylation and remethylation processes. nih.govosti.govnih.gov The profile of metabolites from methylated selenium compounds, including this compound, shows the presence of inorganic selenium and monomethylated selenium (MMSe) in the urine, indicating that demethylation occurs. nih.gov Furthermore, the metabolic instability of TMSe has been demonstrated; administration of [75Se]TMSe leads to the exhalation of [75Se]DMSe, confirming that TMSe can be demethylated and subsequently remethylated. nih.govosti.gov In vitro studies have shown that the demethylation of methylselenol (MMSe) to selenide is efficient, while the demethylation of DMSe to MMSe is negligible. sigmaaldrich.com Conversely, the methylation of selenide to MMSe and MMSe to DMSe is efficient. sigmaaldrich.com
Comparative Metabolic Fates of this compound and Other Organoselenium Compounds
The metabolic pathway of this compound is distinct when compared to other organic and inorganic selenium compounds, particularly in the initial steps of biotransformation and the primary metabolites formed.
Distinct Metabolic Profiles Compared to Selenite and Other Methylated Selenium Species
The metabolism of this compound differs significantly from that of inorganic selenite. nih.govnih.gov Selenite metabolism involves reduction to H2Se, a highly reactive intermediate, before entering methylation pathways. mdpi.com This reductive metabolism of selenite is associated with the generation of reactive oxygen species and potential cellular damage. nih.gov In contrast, this compound's metabolism directly yields methylated selenides, avoiding the H2Se pool. nih.govnih.gov
When compared to other methylated selenium compounds, the metabolic profile of this compound reflects its specific chemical structure. For instance, Se-methylselenocysteine primarily yields monomethylated selenium (MMSe) as its major metabolite, while selenobetaine leads to a higher proportion of TMSe+. nih.gov this compound, on the other hand, is a major source of exhaled DMSe. nih.gov This highlights how the initial degree of methylation and the chemical nature of the selenium compound dictate its entry point into the intermediary metabolism pathway and the resulting profile of excreted metabolites. nih.gov
| Selenium Compound | Primary Metabolite(s) | Metabolic Pathway Characteristic |
|---|---|---|
| This compound | Dimethylselenide (DMSe) nih.gov | Direct release of (CH3)2Se moiety, bypasses H2Se nih.govosti.govnih.gov |
| Selenite | Monomethylated Selenium (MMSe) at low doses; DMSe and TMSe+ at higher doses nih.gov | Involves reduction to Hydrogen Selenide (H2Se) mdpi.com |
| Se-methylselenocysteine | Monomethylated Selenium (MMSe) nih.gov | - |
| Selenobetaine | Trimethylselenonium Ion (TMSe+) nih.gov | Loses a methyl group before scission of the Se-CH2COOH bond nih.govosti.gov |
Influence of Co-administered Agents on this compound Biotransformation Pathways (e.g., Arsenite)
The biotransformation of this compound can be significantly influenced by the co-administration of other chemical agents, such as arsenite. Research has shown that arsenite can modify the metabolic pathways of selenium compounds.
In studies involving rats, the co-administration of selenobetaine with arsenite (at a concentration of 5 ppm as arsenic) was found to enhance the tumor-suppressive effects of selenobetaine. nih.gov This is noteworthy because arsenic by itself was inactive in this regard. nih.gov Arsenite is known to inhibit certain steps in the methylation of selenium. nih.gov This inhibition may lead to an accumulation of partially methylated forms of selenium, which are suggested to be directly involved in the anticarcinogenic action of selenium. nih.gov
However, it is important to note that a low, non-toxic level of sodium arsenite (5 ppm As in the diet) did not modify the excretion of methylated selenium metabolites from various selenium compounds, including this compound. nih.gov In these studies, dimethyl selenide (DMSe) was the major metabolite of this compound. nih.gov Despite the known interaction between arsenic and selenium metabolism, the excretion profile of methylated metabolites remained unchanged under these specific experimental conditions. nih.gov
Further research has highlighted a synergistic toxic effect when arsenite is administered with certain methylated selenium compounds. researchgate.net This contrasts with the generally protective effect of arsenic against the toxicity of many other forms of selenium. researchgate.net The mechanism for this synergistic toxicity is thought to involve the inhibition of selenium methylation. researchgate.net
The following table summarizes the key findings on the influence of arsenite on this compound biotransformation:
| Co-administered Agent | Effect on Selenobetaine Metabolism | Observed Outcome | Reference |
| Arsenite | Inhibition of selenium methylation steps | Enhanced tumor-suppressive effect of selenobetaine | nih.gov |
| Sodium Arsenite (low, non-toxic level) | No modification of methylated selenium metabolite excretion | The excretion profile of metabolites like DMSe remained unchanged | nih.gov |
| Arsenite | Synergistic toxicity with methylated selenium compounds | Increased toxicity compared to either agent alone | researchgate.net |
This compound Metabolism in Non-Mammalian Biological Systems (e.g., Plants)
While selenobetaine and its methyl ester are significant metabolites in some animal models, they are not typically found in plants. koreascience.kr Plants have distinct pathways for selenium metabolism, primarily focused on the volatilization of selenium compounds as a means of detoxification and redistribution. ethz.chnih.gov
Plant metabolism of selenium often involves the conversion of inorganic selenium (selenite and selenate) into organic forms. researchgate.net A key process in many plants is the methylation of selenomethionine (B1662878) to form Se-methyl-L-selenomethionine, which is a precursor to volatile dimethylselenide (DMSe). nih.gov The enzyme S-adenosyl-L-Met:L-Met S-methyltransferase (MMT) is crucial for this methylation step. nih.gov The production of volatile selenium compounds like DMSe is a significant pathway for removing excess selenium from the plant. nih.gov
Some plants, known as selenium hyperaccumulators, can tolerate and accumulate very high levels of selenium. researchgate.netresearchgate.net These plants often produce specific selenium-containing amino acids, such as Se-methylselenocysteine, which are not incorporated into proteins, providing a safe storage mechanism. ethz.ch
The biosynthesis of methyl esters in plants, such as methyl benzoate, is typically catalyzed by enzymes from the SABATH family of methyltransferases. frontiersin.org These enzymes use S-adenosyl-L-methionine as a methyl donor to methylate various substrates. frontiersin.org While not directly related to this compound, this illustrates the general mechanism for methyl ester formation in plants.
The following table outlines key aspects of selenium metabolism in plants, which contrasts with the pathways observed for this compound in animals:
| Metabolic Process | Key Enzymes/Pathways | Primary Selenium Metabolites | Reference |
| Phytovolatilization | S-adenosyl-L-Met:L-Met S-methyltransferase (MMT) | Dimethylselenide (DMSe) | nih.gov |
| Selenium Accumulation | - | Se-methylselenocysteine | ethz.ch |
| Methyl Ester Biosynthesis (general) | SABATH family methyltransferases | Various volatile methyl esters | frontiersin.org |
Molecular Mechanisms and Biochemical Activities of Selenobetaine Methyl Ester
Cellular and Subcellular Mechanisms of Action of Selenobetaine Methyl Ester
The metabolism of selenium compounds is intricately linked with cellular reductase systems. Inorganic selenium forms like selenite (B80905) are known to be metabolized via reduction by glutathione (B108866) (GSH), a process involving the thioredoxin and glutaredoxin systems. nih.gov In these reactions, selenite is ultimately converted to the highly reactive intermediate, selenide (B1212193) (HSe⁻). nih.gov However, this compound, as a methylated selenonium derivative, is metabolized in a way that largely bypasses the inorganic hydrogen selenide intermediary pool. nih.gov Its primary metabolite is dimethylselenide. While the broader selenium metabolism heavily involves enzymes like glutathione reductase to maintain the reduced glutathione pool, the specific, direct interactions of this compound with this enzyme are not extensively detailed in the available research.
Betaine (B1666868):homocysteine S-methyltransferase (BHMT) is a zinc-dependent enzyme that plays a crucial role in the methionine cycle by catalyzing the transfer of a methyl group from betaine to homocysteine, thereby forming dimethylglycine and methionine. nih.govwikipedia.org This function is vital for regulating homocysteine levels. nih.gov While BHMT is central to methyl group transfer, its direct catalytic activity involving this compound as a substrate has not been explicitly characterized. The metabolism of selenium does involve demethylation and remethylation reactions carried out by various methyltransferases, but the specific role of BHMT in the direct processing of this compound remains an area for further investigation. researchgate.netresearchgate.net
Methylation is a fundamental biochemical process essential for selenium metabolism and excretion. researchgate.netresearchgate.net Selenium compounds can undergo a series of methylations, often utilizing S-adenosylmethionine (SAM) as the universal methyl donor, to form species such as methylselenol, dimethylselenide, and trimethylselenonium (B1202040) ion. nih.govnih.govnih.gov this compound is itself a methylated compound and is part of this metabolic pathway, being converted into mono-, di-, and trimethylated selenides. nih.gov The conversion of selenium compounds through these methylation cycles is a key aspect of their biological activity. nih.gov
Selenoprotein biogenesis is a complex process that incorporates selenium in the form of the 21st amino acid, selenocysteine (B57510) (Sec). nih.gov This process requires the conversion of various selenium sources into selenide, which is then used for the synthesis of Sec on its specific tRNA. nih.govnih.gov Since this compound metabolism largely circumvents the formation of the hydrogen selenide intermediate, it is not considered a primary precursor for the synthesis of selenoproteins. nih.govnih.gov This metabolic routing distinguishes it from compounds like selenite or selenocysteine, which more directly feed into the selenoprotein synthesis pathway.
In cellular models, this compound has demonstrated distinct effects on cell proliferation and viability compared to inorganic selenium forms. A study utilizing the L1210 mouse leukemia cell line compared the effects of this compound with selenite. Treatment with 500 µM of this compound for 24 hours was found to reduce the long-term growth potential and colony-forming ability of the cells. Notably, this reduction in proliferative potential occurred without inducing single-strand DNA breaks or affecting the cells' ability to exclude vital dyes, which are markers of immediate cell injury and necrosis.
This contrasts sharply with the action of selenite. At a much lower concentration of 20 µM, selenite also reduced the rate of cell doubling and colony-forming ability, but its effects were accompanied by a significant reduction in DNA integrity. This suggests that the DNA fragmentation caused by selenite occurs during its reductive metabolism. Even though exposure to 500 µM this compound resulted in intracellular selenium levels comparable to those from 20 µM selenite, the methylated compound did not compromise DNA integrity. These findings indicate that methylated selenocompounds like this compound can alter the long-term proliferative potential of cells through mechanisms distinct from those associated with the cytotoxic and DNA-damaging effects of inorganic selenite.
Table 1: Comparative Effects of this compound and Selenite on L1210 Cells
| Feature | This compound (500 µM) | Selenite (20 µM) |
|---|---|---|
| Effect on Colony Formation | Reduced | Reduced |
| Induction of DNA Strand Breaks | No | Yes |
| Effect on Vital Dye Exclusion | No | Not specified |
| Intracellular Se Level | High | High |
Comparative Biochemical Activity of this compound and Analogs
The degree of methylation is a critical determinant of the biological activity and mechanism of action of selenium compounds. Methylated forms, such as selenobetaine and this compound, exhibit significant anticarcinogenic activity, in some cases appearing slightly more active than inorganic selenite. nih.gov Research suggests that partially methylated forms of selenium may be the species directly involved in this protective action. nih.gov
A key aspect of the structure-activity relationship is the difference in metabolic pathways and resulting cellular effects. This compound is metabolized to dimethylselenide, largely avoiding the hydrogen selenide intermediate that is a hallmark of inorganic selenite metabolism. nih.gov This different metabolic fate is linked to a distinct activity profile; while both methylated and inorganic forms can inhibit cell proliferation, the methylated compounds do so without inducing the DNA damage associated with the reductive metabolism of selenite. The prophylactic efficacy of methylated selenides highlights that the presence and transfer of methyl groups are central to their biological function and distinguishes their activity from non-methylated selenium species. nih.gov
When comparing selenium compounds to their sulfur-containing structural analogs, significant differences in biochemical activity are observed. In studies evaluating chemopreventive efficacy, selenobetaine demonstrated potent activity in inhibiting tumor formation. In stark contrast, its direct sulfur analog, sulfobetaine, was found to be inactive even at near-maximally tolerated levels. This demonstrates the critical role of the selenium atom in the molecule's biological function, conferring a much higher potency compared to sulfur.
Within the class of selenium analogs, this compound shares functional similarities with selenobetaine. Both are methylated selenonium derivatives and show dose-dependent inhibitory responses in mammary tumor models. nih.gov They are considered to have similar mechanisms of action, altering the long-term proliferative potential of cells. A key difference, however, lies in their primary metabolites: this compound is metabolized to release dimethylselenide, whereas selenobetaine releases methyl selenide. This distinction in their metabolic end-products may lead to subtle differences in their downstream biological effects and distribution.
Molecular Interactions of this compound with Biological Macromolecules
While direct experimental studies on the molecular interactions of this compound with biological macromolecules are not extensively documented in publicly available research, we can infer potential interaction modalities based on the known behaviors of structurally related compounds, such as other selenium-containing molecules and betaine esters. The following sections explore the theoretical framework and analogous systems to postulate the binding dynamics and chiral recognition relevant to this compound.
Protein-Ligand Binding Dynamics and Stoichiometry
The interaction of small molecules with proteins is a cornerstone of their biological activity. For this compound, any potential protein binding would be governed by a combination of non-covalent interactions, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The positively charged quaternary ammonium (B1175870) group of the betaine core could facilitate electrostatic interactions with negatively charged amino acid residues on a protein surface, such as aspartate or glutamate. The methyl ester group could participate in hydrogen bonding as a hydrogen bond acceptor.
The presence of selenium in the molecule introduces a unique aspect to its potential protein interactions. Selenium is a soft Lewis acid and is known to interact with soft Lewis bases, which could include sulfur-containing amino acid residues like cysteine and methionine within a protein. Furthermore, the existence of specific selenium-binding proteins (selenoproteins) in biological systems suggests that there are defined binding pockets and interaction motifs for selenium-containing compounds. For instance, Selenium-Binding Protein 1 (SBP1) is a highly conserved protein that covalently binds selenium, indicating the potential for strong and specific interactions. nih.gov While the exact mechanism of selenium binding by SBP1 is not fully elucidated, it underscores the biological relevance of protein-selenium interactions.
Proteins that incorporate selenomethionine (B1662878), an analogue of methionine where selenium replaces sulfur, can exhibit altered properties, including increased hydrophobicity, which may influence protein folding and binding characteristics. researchgate.net This suggests that the selenium atom in this compound could significantly influence its binding affinity and specificity for certain proteins.
The stoichiometry of protein-ligand interactions, which describes the ratio of interacting molecules in a complex, is fundamental to understanding the biological function. fluidic.com For an interaction between a protein and this compound, the stoichiometry could be 1:1, or it could involve multiple ligand molecules binding to a single protein, or vice versa, depending on the presence and accessibility of binding sites. nih.gov Without direct experimental data, the stoichiometry of any such interaction remains speculative. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be required to determine the precise binding affinity and stoichiometry.
Table 1: Potential Interacting Amino Acid Residues for this compound
| Functional Group of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |
| Quaternary Ammonium Group | Aspartic Acid, Glutamic Acid | Electrostatic |
| Methyl Ester Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |
| Selenium Atom | Cysteine, Methionine | Covalent or Non-covalent (Lewis acid-base) |
| Alkyl Chain | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic |
Chiral Recognition in Biological Contexts Relevant to Methyl Esters
Chirality, or the "handedness" of a molecule, is a critical factor in biological systems, as enantiomers of a chiral compound can exhibit different biological activities and toxicities. nih.gov While selenobetaine itself is not chiral, the introduction of a methyl ester group could potentially lead to the synthesis of chiral derivatives, or the molecule could interact with chiral environments in a stereospecific manner.
The chiral recognition of selenium compounds has been demonstrated. tandfonline.comtandfonline.com For instance, the enantiomeric separation of seleno-amino acids like selenomethionine has been achieved using chiral chromatography techniques, highlighting that biological systems can differentiate between selenium-containing enantiomers. nih.gov This is often due to the three-dimensional arrangement of atoms around the selenium center or a chiral carbon within the molecule.
In the context of methyl esters, chiral recognition is a well-established phenomenon. The enantiomers of various amino acid methyl esters can be distinguished by chiral receptors. tandfonline.comtandfonline.com These recognition processes are typically driven by a combination of interactions that differ in spatial arrangement for each enantiomer. For a hypothetical chiral derivative of this compound, a biological macromolecule such as a receptor or an enzyme would likely exhibit preferential binding to one enantiomer. This stereoselectivity would arise from the specific three-dimensional structure of the binding site, which would accommodate one enantiomer more favorably than the other.
The study of chiral nanoparticles, including those made of selenium, has also shown that chirality can influence their biological transport and antioxidant activity. nih.gov This further supports the principle that the stereochemistry of selenium-containing entities can dictate their biological behavior. Therefore, if this compound or its metabolites are chiral, it is plausible that their interactions with proteins and other biological macromolecules would be stereospecific.
Advanced Analytical Methodologies for Selenobetaine Methyl Ester Speciation and Quantification
Chromatographic Techniques for Selenobetaine Methyl Ester and its Metabolites
Chromatography is the cornerstone for separating complex mixtures of selenium species. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the speciation of non-volatile selenium compounds found in biological and environmental samples. tandfonline.com When coupled with a sensitive detector, HPLC can separate various seleno-compounds, including inorganic forms like selenite (B80905) and selenate, as well as organic species such as selenoamino acids. core.ac.uksemanticscholar.org
This compound, being a polar and non-volatile selenonium compound, is ideally suited for HPLC analysis. The separation is typically achieved using ion-exchange or ion-pair reversed-phase chromatography. core.ac.ukresearchgate.net Anion-exchange chromatography, often utilizing columns like the Hamilton PRP-X100, is effective for separating selenite, selenate, and selenoamino acids. semanticscholar.orgmdpi.com For cationic species like this compound, cation-exchange chromatography or reversed-phase HPLC with an ion-pairing reagent would be the appropriate separation mechanism. While specific, detailed chromatograms for this compound are not extensively documented in foundational studies, the principles of its separation are well-established within the broader context of selenium speciation.
The following table summarizes typical instrumental parameters for the HPLC-based separation of selenium species.
| Parameter | Typical Setting | Purpose |
| Analytical Column | Hamilton PRP-X100 (Anion Exchange) | Separates seleno-compounds based on charge. semanticscholar.org |
| Mobile Phase | 25 mM Sodium Citrate, 2% Methanol (B129727) (pH 4.0) | Elutes compounds from the column; pH and ionic strength are optimized for resolution. mdpi.com |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation and affects peak shape. semanticscholar.orgboku.ac.at |
| Injection Volume | 25 - 100 µL | The amount of sample introduced into the system. semanticscholar.orgmdpi.com |
| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Provides highly sensitive and selenium-specific detection. researchgate.net |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC is not feasible due to its non-volatile, salt-like nature. Analysis would necessitate a derivatization step to convert it into a volatile analogue, for instance, through esterification and acylation, though specific procedures for this compound are not commonly reported. researchgate.net
However, GC is crucial for the analysis of volatile metabolites of this compound. Research has shown that a significant metabolic fate of this compound is its conversion to volatile species, particularly dimethylselenide (DMSe). researchgate.netcambridge.orgthewallachfiles.com Studies have reported that up to 50% of an administered dose of this compound can be excreted via respiration as DMSe. researchgate.net The analysis of these volatile methyl esters is often performed using headspace sampling, where volatile compounds from a sample are collected from the space above the sample and injected into the GC system. nih.gov This approach, especially when coupled with mass spectrometry, is essential for studying the in-vivo methylation and volatilization pathways of selenium. nih.gov
Mass Spectrometry-Based Characterization of this compound
Mass spectrometry (MS) is an indispensable tool for both quantification and structural confirmation of selenium species. Its coupling with chromatographic systems provides the high selectivity needed for complex sample matrices.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the detector of choice for HPLC-based selenium speciation due to its exceptional sensitivity and element-specific detection capabilities. tandfonline.comresearchgate.net The instrument uses a high-temperature argon plasma (around 6,000-10,000 K) to atomize and ionize the compounds eluting from the HPLC column. acs.org The resulting ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio.
For selenium analysis, isotopes such as ⁷⁷Se, ⁷⁸Se, or ⁸²Se are typically monitored. boku.ac.atacs.org A significant challenge is the potential for polyatomic interferences; for instance, the most abundant selenium isotope, ⁸⁰Se, is interfered with by the argon dimer ion (⁴⁰Ar₂⁺). mdpi.com Therefore, less abundant but interference-free isotopes are often selected, or advanced ICP-MS systems with collision/reaction cells are used to remove these interferences, ensuring accurate quantification. mdpi.comacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile selenium compounds. nih.govoup.com In the context of this compound, GC-MS is primarily applied to analyze its volatile metabolite, dimethylselenide (DMSe). nih.gov Techniques such as headspace solid-phase microextraction (SPME) are used to preconcentrate volatile analytes from a sample before they are introduced into the GC-MS system. nih.gov
Once separated by the GC column, the compounds enter the mass spectrometer, where they are fragmented into characteristic patterns. These fragmentation patterns serve as a molecular fingerprint, allowing for unambiguous structural elucidation. rsc.org For example, GC-MS analysis can confirm the presence of DMSe, dimethyl diselenide (DMDSe), and mixed selenium/sulfur species in biological samples like urine or breath, providing direct evidence of selenium methylation and volatilization pathways. nih.govnih.gov
The table below outlines typical parameters for the GC-MS analysis of volatile selenium metabolites.
| Parameter | Typical Setting | Purpose |
| Sampling Method | Headspace Solid-Phase Microextraction (HS-SPME) | Extracts and concentrates volatile analytes from the sample matrix. nih.gov |
| GC Column | DB-5MS or similar non-polar capillary column | Separates volatile compounds based on boiling point and polarity. gla.ac.uk |
| Carrier Gas | Helium | Transports the sample through the GC column. gla.ac.uk |
| Oven Program | Temperature ramp (e.g., 60°C to 300°C) | Controls the separation by gradually increasing the column temperature. gla.ac.uk |
| Ionization Mode | Electron Ionization (EI) | Fragments the analyte molecules to produce a characteristic mass spectrum. |
| Detection | Mass Spectrometer (Quadrupole or Ion Trap) | Detects and identifies fragments based on mass-to-charge ratio. niscpr.res.in |
Spectroscopic and Other Advanced Analytical Approaches
Beyond chromatography and mass spectrometry, various spectroscopic techniques offer valuable insights into the structure and properties of organoselenium compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁷⁷Se isotope, is a powerful, non-destructive technique for structural characterization. researchgate.netmdpi.com The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.6%, making it suitable for NMR experiments. acs.org Each unique selenium atom within a molecule produces a distinct signal in the ⁷⁷Se NMR spectrum, providing a chemical "fingerprint" that is highly sensitive to the local electronic environment. nih.gov This allows for the unambiguous identification of different organoselenium structures and can be used to monitor reactions and study molecular mechanisms. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the quantification of organoselenium compounds. gla.ac.ukrsc.org Many of these compounds exhibit characteristic electronic transitions (π–π* and n–π*) in the UV-Vis range, typically between 250 and 450 nm. rsc.orgacs.org While often used as a detector following HPLC separation, UV-Vis spectroscopy can also directly assess properties like antioxidant capacity, for example, by monitoring the scavenging of stable free radicals like DPPH. niscpr.res.inrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of selenium-containing compounds like this compound. scispace.com It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. scispace.comlibretexts.org For organoselenium compounds, 77Se NMR spectroscopy is particularly powerful, despite the low natural abundance (7.63%) and low sensitivity of the 77Se nucleus. huji.ac.il
The key parameter in 77Se NMR is the chemical shift (δ), which is highly sensitive to the electronic environment around the selenium atom and spans a very wide range. huji.ac.il This sensitivity allows for the differentiation of selenium in various oxidation states and chemical forms. researchgate.net For instance, the chemical shift can distinguish between selenols, diselenides, and other seleno-compounds, with each class appearing in a characteristic region of the spectrum. researchgate.net In the context of this compound, the quaternary ammonium (B1175870) group and the methyl ester functionality would significantly influence the electronic environment of the selenium atom, resulting in a characteristic chemical shift that serves as a 'fingerprint' for its identification. acs.org
In addition to 77Se NMR, standard proton (1H) and carbon-13 (13C) NMR are essential for characterizing the organic backbone of this compound. nih.gov
1H NMR: Would show distinct signals for the methyl groups attached to the selenium atom, the methylene (B1212753) (CH2) group, and the methyl group of the ester. The integration of these signals provides quantitative information about the number of protons in each environment. researchgate.net
13C NMR: Would provide signals for each unique carbon atom, including the carbonyl carbon of the ester group, the methylene carbon, and the methyl carbons. mdpi.com
Scalar coupling between NMR-active nuclei provides valuable structural information. huji.ac.il In this compound, one would expect to observe:
1H-1H coupling: Between protons on adjacent carbons, if applicable.
1H-13C coupling: Which can help in assigning carbon signals. huji.ac.il
77Se-1H and 77Se-13C coupling: These couplings, often observed as satellites in 1H or 13C spectra due to the low abundance of 77Se, provide definitive evidence for the connectivity between the selenium atom and the organic structure. huji.ac.il The magnitude of these coupling constants (J-values) can also provide conformational information. huji.ac.il
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals and piecing together the complete molecular structure of this compound. nih.govacs.org
Table 1: Typical NMR Parameters for Organoselenium Compounds
| NMR Parameter | Nucleus | Information Provided | Typical Range/Value |
| Chemical Shift (δ) | 77Se | Electronic environment, oxidation state | -270 to 1100 ppm |
| Chemical Shift (δ) | 1H | Proton environment | 0.5 - 10 ppm |
| Chemical Shift (δ) | 13C | Carbon environment | 10 - 220 ppm |
| Coupling Constant (J) | 1JSe-C | Direct Se-C bond | ~100 Hz huji.ac.il |
| Coupling Constant (J) | 2JSe-C, 3JSe-C | 2 and 3-bond Se-C connectivity | 5 - 35 Hz huji.ac.il |
| Coupling Constant (J) | 3JSe-H | 3-bond Se-H connectivity | ~11.6 Hz (example) huji.ac.il |
This table presents generalized data for organoselenium compounds to illustrate the utility of NMR spectroscopy.
Time-Resolved Fluorescence Spectroscopy for Molecular Interaction Dynamics
Time-resolved fluorescence spectroscopy is a highly sensitive method used to investigate molecular dynamics and interactions that occur on the picosecond to nanosecond timescale. nih.govmdpi.com While this compound itself is not intrinsically fluorescent, this technique can be employed to study its interactions with fluorescently-labeled biological macromolecules, such as proteins or DNA. nih.gov This provides insights into binding events, conformational changes, and the kinetics of these interactions. mdpi.com
The fundamental principle involves exciting a sample with a short pulse of light and then measuring the decay of the fluorescence intensity over time. montana.edu The fluorescence lifetime (τ) is the average time a molecule remains in the excited state before returning to the ground state by emitting a photon. biorxiv.org This lifetime is sensitive to the fluorophore's local environment. biorxiv.org
For studying this compound, a typical experimental setup would involve a fluorescent probe (a dye) attached to a target biomolecule. The interaction of this compound with this labeled biomolecule can cause a change in the fluorescence lifetime of the probe. univr.it This change can be due to several factors, including:
Quenching: The proximity of the this compound could lead to quenching of the fluorophore's emission, resulting in a shorter lifetime.
Conformational Changes: Binding of the compound could induce a conformational change in the biomolecule, altering the local environment of the fluorescent probe and thus its lifetime. mdpi.com
Förster Resonance Energy Transfer (FRET): If this compound is derivatized with a suitable acceptor fluorophore, FRET can be used to measure the distance between the compound and a donor fluorophore on a target molecule. montana.edu
By analyzing the fluorescence decay curves, researchers can obtain quantitative data on binding affinities (dissociation constants) and the kinetics of the interaction. univr.it The data is often fitted to multi-exponential decay models to characterize complex systems with multiple binding sites or conformations. nih.gov
Table 2: Principles of Time-Resolved Fluorescence in Interaction Studies
| Measured Parameter | Principle | Information Gained about this compound Interaction |
| Fluorescence Lifetime (τ) | Sensitive to the local chemical environment of a fluorophore. biorxiv.org | Detection of binding, characterization of the binding site environment. |
| Change in Lifetime (Δτ) | Quenching or environmental shifts upon binding. univr.it | Quantification of binding affinity and stoichiometry. |
| Rotational Correlation Time | Rate of tumbling of the fluorescently labeled molecule. | Information on the size and shape of the complex formed with the target molecule. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule. mdpi.comijesd.org It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, creating a unique spectral "fingerprint". mdpi.com
For the chemical characterization of this compound, FTIR spectroscopy would be used to confirm the presence of its key structural features. The FTIR spectrum is a plot of infrared intensity versus wavenumber (cm-1). Specific peaks in the spectrum correspond to particular functional groups.
The expected characteristic absorption bands for this compound would include:
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1735-1750 cm-1. researchgate.netpjoes.com The exact position of this peak confirms the presence of the methyl ester functionality.
C-O Stretch: The stretching vibration of the C-O single bond of the ester group would also be present, usually in the 1100-1300 cm-1 range. researchgate.net
C-H Bends and Stretches: Vibrations corresponding to the methyl (CH3) and methylene (CH2) groups would appear in the regions of 2850-3000 cm-1 (stretching) and 1375-1470 cm-1 (bending). nih.gov
C-Se Stretch: The carbon-selenium bond vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm-1.
FTIR analysis is a valuable tool for confirming the successful synthesis of this compound and for quality control, ensuring the absence of starting materials or by-products like carboxylic acids (which would show a broad O-H stretch around 3000 cm-1). researchgate.net
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| Ester (C=O) | Stretch | 1735 - 1750 researchgate.net | Strong |
| Ester (C-O) | Stretch | 1100 - 1300 researchgate.net | Medium-Strong |
| Alkane (C-H) | Stretch | 2850 - 3000 nih.gov | Medium |
| Alkane (C-H) | Bend | 1375 - 1470 nih.gov | Medium |
| Carbon-Selenium (C-Se) | Stretch | 500 - 600 | Weak-Medium |
This table is based on typical infrared absorption frequencies for the specified functional groups.
Derivatization Strategies for Enhanced Analytical Performance
The inherent chemical properties of this compound, specifically its quaternary ammonium structure, can present challenges for certain analytical techniques, particularly gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). oregonstate.edu Derivatization is a chemical modification strategy used to convert an analyte into a product with improved analytical properties, such as better volatility, thermal stability, chromatographic separation, or ionization efficiency. nih.govmdpi.com
For this compound, which is a quaternary ammonium compound, derivatization strategies primarily focus on improving its detectability in mass spectrometry and its retention behavior in chromatography. nih.govresearchgate.net
Strategies for Enhanced Detection:
Introducing a Charge Tag: While this compound already possesses a permanent positive charge, which is advantageous for electrospray ionization-mass spectrometry (ESI-MS) in positive ion mode, derivatization can be used to introduce a tag with even higher ionization efficiency or a specific fragmentation pattern. nih.gov For related compounds, derivatization of a carboxyl group (if the ester were hydrolyzed back to the parent betaine) with a quaternary ammonium salt reagent can significantly enhance signal intensity in ESI-MS. acs.org This strategy creates derivatives that reliably produce specific, high-intensity fragment ions, which is ideal for sensitive and selective quantification using tandem mass spectrometry (MS/MS). nih.gov
Improving Chromatographic Behavior: The high polarity of quaternary ammonium compounds can lead to poor retention and peak tailing on standard reversed-phase HPLC columns. oregonstate.edu
Ion-Pair Chromatography: This technique does not involve derivatization of the analyte itself but modifies the mobile phase. An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase, which forms a neutral ion-pair with the positively charged this compound. oregonstate.edu This neutral complex has greater affinity for the non-polar stationary phase, resulting in improved retention and peak shape.
Table 4: Derivatization Approaches for Quaternary Ammonium Compounds
| Strategy | Reagent/Method | Purpose | Analytical Technique |
| Ion-Pairing | Alkyl sulfonates (e.g., heptanesulfonate) oregonstate.edu | Increase retention on reversed-phase columns, improve peak shape. | HPLC, LC-MS |
| Charge Tagging | Quaternary ammonium-containing reagents (for related carboxylates) nih.govacs.org | Enhance ionization efficiency, provide specific fragment ions for quantification. nih.gov | LC-MS/MS |
| Demethylation | Thermal or chemical demethylation | Increase volatility for GC analysis. oregonstate.edu | GC, GC-MS |
These derivatization strategies, or modifications to chromatographic conditions like ion-pairing, are crucial for developing robust and sensitive methods for the speciation and quantification of this compound in complex samples. researchgate.net
Research Models and Experimental Designs in Selenobetaine Methyl Ester Studies
In Vitro Cellular Models for Investigating Selenobetaine Methyl Ester Activity
In vitro models are fundamental in dissecting the cellular and molecular mechanisms of this compound. These systems allow for the controlled administration of the compound to specific cell types, enabling researchers to observe its direct effects on cellular processes.
Application of Specific Cell Lines in Mechanistic and Comparative Studies
A key approach in understanding the bioactivity of this compound involves the use of specific cell lines. These models are instrumental in conducting mechanistic and comparative studies to differentiate its effects from other selenium compounds.
One notable study utilized the mouse leukemia cell line (L1210) to compare the effects of this compound and selenobetaine with selenite (B80905), an inorganic form of selenium. nih.gov The research found that while selenite reduced the rate of cell doubling and compromised DNA integrity, this compound was able to achieve high intracellular selenium levels without causing DNA fragmentation. nih.gov However, it did reduce the long-term proliferative potential of the L1210 cells, suggesting a mechanism of action distinct from the necrotic cell death associated with selenite. nih.gov
Human cancer cell lines have also been pivotal in this research. For instance, various human cancer cell lines, including those from the lung (A549), bladder (EJ138), liver (HepG2), breast (MCF7), and prostate (PC3), have been used to assess the cytotoxic properties of different compounds. core.ac.ukresearchgate.net While these specific studies did not focus on this compound, they highlight the common practice of using a panel of cancer cell lines to screen for potential therapeutic agents. The selection of such cell lines allows for the investigation of tissue-specific effects and the identification of molecular pathways that are modulated by the compound .
The use of normal cell lines, such as the normal human prostate cell line PNT2 and the normal lung fibroblast cell line MRC-5, provides a crucial control for assessing the selectivity of a compound's cytotoxic or protective effects. core.ac.ukplos.org For example, studies have compared the effects of compounds on cancer cells versus normal cells to determine if they preferentially target malignant cells while sparing healthy ones. core.ac.ukplos.org
Interactive Data Table: Cell Lines in Selenocompound Research
| Cell Line | Type | Organism | Research Focus | Key Findings for Related Compounds |
|---|---|---|---|---|
| L1210 | Leukemia | Mouse | Comparative toxicity and mechanism of action | This compound reduces long-term proliferation without DNA damage, unlike selenite. nih.gov |
| A549 | Lung Carcinoma | Human | Cytotoxicity screening | Used to test various extracts and compounds for anticancer activity. core.ac.ukfrontiersin.org |
| HepG2 | Liver Carcinoma | Human | Cytotoxicity screening | Employed in evaluating the cytotoxic effects of various natural and synthetic compounds. core.ac.ukresearchgate.net |
| MCF7 | Breast Adenocarcinoma | Human | Cytotoxicity screening | A common model for testing anticancer agents against breast cancer. core.ac.ukresearchgate.net |
| PC3 | Prostate Cancer | Human | Cytotoxicity screening | Utilized to assess the cytotoxicity of compounds against prostate cancer. core.ac.uk |
| PNT2 | Normal Prostate | Human | Comparative cytotoxicity | Serves as a control to evaluate the selectivity of anticancer compounds. core.ac.uk |
| MRC-5 | Normal Lung Fibroblast | Human | Protective effects | Used to study the potential of compounds to protect normal cells from chemotherapy-induced damage. plos.org |
In Vivo Animal Models for this compound Research
Rodent Models in Metabolism and Chemopreventive Efficacy Studies
Rodent models, particularly rats, have been instrumental in evaluating the metabolic fate and chemopreventive potential of this compound. aacrjournals.orgnih.gov These models allow for the systemic administration of the compound and the subsequent analysis of its metabolites in various tissues and excreta.
A significant study in this area used the dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats to assess the chemopreventive efficacy of selenobetaine and its methyl ester. aacrjournals.orgnih.gov The results demonstrated a dose-dependent inhibitory response of these compounds against mammary tumorigenesis, and they appeared to be slightly more active than selenite. aacrjournals.orgnih.gov This research highlights the importance of using established carcinogen-induced tumor models to evaluate the cancer-preventive properties of selenocompounds. researchgate.net
Metabolic studies in rats have revealed that this compound is extensively metabolized to mono-, di-, and trimethylated selenides. aacrjournals.orgnih.gov This metabolic pathway largely bypasses the formation of hydrogen selenide (B1212193), an inorganic intermediate associated with the toxicity of other selenium compounds. aacrjournals.orgnih.gov Furthermore, co-administration of selenobetaine with arsenite, which is known to inhibit certain steps in selenium methylation, enhanced the tumor-suppressive effect, suggesting that partially methylated forms of selenium may be directly involved in its anticarcinogenic action. aacrjournals.orgnih.gov
The development of new rodent models, such as those with targeted mutations in genes like Apc and Mcc, offers further opportunities for chemoprevention studies. nih.gov These genetically engineered models can more closely mimic human hereditary cancer syndromes and provide a more refined platform for testing the efficacy of agents like this compound. nih.gov
Isotopic Labeling Techniques in Tracing this compound Pathways and Metabolism
Isotopic labeling is a powerful technique used to trace the metabolic pathways of this compound and other compounds within a biological system. nih.gov This method involves replacing one or more atoms of a molecule with their stable (non-radioactive) or radioactive isotopes. thermofisher.comcreative-proteomics.com
In studies of this compound, researchers have utilized dual-labeling with 75Se (a radioactive isotope of selenium) and 14C (a radioactive isotope of carbon) . researchgate.net By labeling different parts of the molecule, it is possible to track the fate of the selenium atom and the carbon-containing fragments separately.
A study in rats using this compound labeled with 75Se and 14C in the methyl groups provided crucial insights into its metabolism. researchgate.net The results showed extensive respiratory excretion of [75Se]dimethyl selenide, accounting for about 50% of the administered dose. researchgate.net Additionally, about 12% of the dose was converted to [75Se]trimethylselenonium and excreted in the urine. researchgate.net The data indicated that the (CH3)2Se moiety in this compound is readily released to form dimethyl selenide, which is then methylated to form trimethylselenonium (B1202040). researchgate.net
These isotopic tracing experiments have been fundamental in constructing the metabolic pathways of methylated selenocompounds and have demonstrated that this compound does not appear to be metabolized via decarboxylation or the formation of hydrogen selenide as an intermediate. researchgate.net
Computational and Molecular Modeling Approaches Relevant to this compound Interactions
Computational and molecular modeling techniques are increasingly being used to predict and understand the interactions of small molecules like this compound with biological macromolecules. nih.govresearchgate.net These in silico methods can provide insights into binding affinities, interaction sites, and the structural basis of biological activity, complementing experimental data.
While specific computational studies focusing solely on this compound are not extensively documented in the provided context, the principles of molecular modeling are highly relevant. For example, molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This could be used to model the interaction of this compound or its metabolites with target proteins, such as enzymes involved in its metabolism or proteins implicated in cancer pathways.
Molecular dynamics simulations can then be used to study the time-dependent behavior of the molecular system, providing information on the stability of the predicted binding poses and the conformational changes that may occur upon binding. researchgate.net
Furthermore, quantum chemistry calculations can be employed to study the electronic structure and reactivity of selenocompounds, helping to elucidate their chemical properties and potential for interaction with biological targets. mdpi.com For instance, such calculations have been used to investigate the H-bonding interactions of Se-Met residues in model peptides. mdpi.com
These computational approaches, when applied to this compound, could help in identifying potential molecular targets, understanding its mechanism of action at a sub-atomic level, and guiding the design of new, more effective selenium-based compounds.
Future Directions and Emerging Research Avenues for Selenobetaine Methyl Ester
Untapped Research Questions in Selenobetaine Methyl Ester Metabolism and Biotransformations
While it is established that this compound is a methylated selenonium derivative that is metabolized to produce dimethylselenide (DMSe) as a primary metabolite, significant questions regarding its metabolic fate and biotransformations remain. nih.govnih.govnih.gov Studies in rats have shown that the (CH3)2Se moiety in this compound is readily released to form DMSe, which is then directly methylated to form trimethylselenonium (B1202040) (TMSe). nih.govresearchgate.net This conversion happens without decarboxylation or the formation of hydrogen selenide (B1212193) as an intermediate. nih.govresearchgate.net However, the precise enzymatic machinery and the subcellular locations for these transformations are not fully elucidated.
Future research should focus on identifying the specific methyltransferases and any other enzymes involved in the conversion of this compound to DMSe and its subsequent methylation to TMSe. A significant portion of an administered dose of this compound is exhaled as DMSe, approximately 50% in rats, while about 12% is converted to TMSe. nih.govresearchgate.net The factors influencing the balance between these two pathways are not well understood. It is also known that methylated selenium compounds can undergo demethylation, as evidenced by the excretion of inorganic selenium and monomethylated forms. nih.gov The dynamics of this demethylation-remethylation process for this compound warrant further investigation. researchgate.net
Key unanswered questions include:
What are the specific enzymes responsible for the biotransformation of this compound?
How do cellular conditions and the presence of other selenocompounds influence the metabolic flux between DMSe and TMSe?
What is the full extent of demethylation and remethylation of this compound metabolites?
How does the metabolism of this compound differ across various tissues and cell types?
Exploration of Novel this compound-Based Compounds with Modulated Biochemical Activities
The development of novel organoselenium compounds is a burgeoning area of research, driven by the desire to create molecules with enhanced biological activity and lower toxicity. nih.govresearchgate.net The structural backbone of this compound offers a promising scaffold for the synthesis of new derivatives with potentially modulated biochemical properties. The biological activity of selenium compounds is highly dependent on their chemical form, including their oxidation state and degree of methylation. nih.gov
The synthesis and evaluation of selenium-sulfur analogues have demonstrated that the substitution of sulfur with selenium can be virtually interchangeable in terms of some biological activities, opening avenues for creating novel bioactive molecules. nih.gov Researchers have successfully synthesized various seleno-analogs, including selenoesters and selenazolo[3,2-a]pyridin-4-ium derivatives, which have shown antioxidant and antiproliferative activities. nih.govresearchgate.net
Future research in this area could focus on the following:
Synthesis of Analogs: Creating a library of this compound analogs by modifying the ester group or the methyl groups attached to the selenium atom. For instance, replacing the methyl ester with other alkyl or aryl esters could alter the compound's lipophilicity and cellular uptake. uc.ptnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the synthesized analogs for their biochemical activities, such as antioxidant capacity, enzyme inhibition, or antiproliferative effects. uc.ptplos.org This would help in establishing clear structure-activity relationships, guiding the design of more potent and selective compounds. uc.ptplos.org
Mechanism of Action: Investigating the molecular mechanisms by which these novel compounds exert their effects. This could involve studying their interactions with specific proteins, effects on signaling pathways, and their metabolic fate within the cell. gla.ac.uk
Table 1: Potential Modifications for Novel this compound-Based Compounds
| Modification Site | Potential Change | Desired Outcome |
| Ester Group | Substitution with longer alkyl chains, aromatic esters, or functionalized esters. | Modulate lipophilicity, cellular uptake, and metabolic stability. |
| Selenium-Methyl Groups | Replacement of one or more methyl groups with other alkyl or functional groups. | Alter the compound's reactivity and interaction with biological targets. |
| Carboxylate Moiety | Introduction of different functional groups to the acetic acid backbone. | Enhance targeting to specific cellular compartments or tissues. |
Integration of Multi-Omics Data in Comprehensive this compound Research
To gain a holistic understanding of the biological impact of this compound, the integration of multiple "omics" datasets is essential. nih.gov Omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes occurring within a biological system in response to a specific stimulus. frontiersin.orgresearchgate.net The application of multi-omics can help to unravel complex biological networks and identify key molecular players and pathways affected by this compound. nih.govnih.gov
Recent advances in metabolomics and transcriptomics have already been used to map the complex network responses to selenium supplementation. nih.gov These studies have revealed that selenium can have a broad impact on various layers of the omics space, affecting pathways not directly linked to known selenoproteins. nih.gov
Future research should leverage a multi-omics strategy to:
Characterize Global Molecular Responses: Perform integrated analyses of the transcriptome, proteome, and metabolome in cells or tissues treated with this compound. This will provide a comprehensive picture of the cellular response, from gene expression changes to alterations in protein levels and metabolic fluxes. nih.govelifesciences.org
Identify Novel Biomarkers and Targets: The integration of multi-omics data can help in identifying novel biomarkers of exposure and effect for this compound. nih.gov Furthermore, it can reveal previously unknown molecular targets and pathways that are modulated by this compound. glbrc.org
Construct and Refine Metabolic Models: The data generated from multi-omics studies can be used to build and refine computational models of selenium metabolism. nih.gov These models can then be used to predict the metabolic fate of this compound and its derivatives under different conditions.
Table 2: Application of Multi-Omics in this compound Research
| Omics Platform | Information Gained | Potential Insights |
| Genomics | Identification of genetic variations influencing selenium metabolism. | Understanding inter-individual differences in response to this compound. |
| Transcriptomics | Changes in gene expression in response to this compound. | Revealing the regulatory networks and signaling pathways affected. nih.gov |
| Proteomics | Alterations in protein abundance and post-translational modifications. | Identifying protein targets and understanding functional changes in cellular machinery. nih.gov |
| Metabolomics | Profiling of small molecule metabolites. | Mapping the metabolic pathways influenced by this compound and its biotransformation products. nih.gov |
By integrating these powerful approaches, researchers can move towards a more complete and systems-level understanding of the biochemistry and biological roles of this compound and its derivatives. frontiersin.org
Q & A
Q. What are the established synthesis protocols for selenobetaine methyl ester, and how can purity be validated?
this compound is synthesized via esterification of selenobetaine with methanol under acidic or enzymatic catalysis. Key parameters include molar ratios (e.g., 1:6–1:9 alcohol-to-acid ratio), catalyst selection (e.g., H₂SO₄ or immobilized lipases), and reaction temperatures (25–60°C) . Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to quantify methyl ester content and nuclear magnetic resonance (NMR) to confirm structural integrity. For example, GC-MS analysis of fatty acid methyl esters (FAMEs) typically employs internal standards like heptadecanoic acid methyl ester .
Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is preferred for quantifying selenium-containing compounds in tissues or plasma due to its sensitivity to trace elements . For metabolic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can detect methylated selenium metabolites (e.g., mono-, di-, and trimethylated selenides) .
Q. How can researchers ensure reproducibility in this compound experiments?
Detailed protocols must include catalyst concentration (e.g., 0.5–1.5 wt% KOH), reaction time (30–120 minutes), and solvent systems (e.g., ether for extraction) . Use standardized reference materials (e.g., NIST-certified methyl esters) and report yield calculations using equations like , accounting for byproducts such as acetic acid and water .
Advanced Research Questions
Q. How do interactions between this compound and arsenic influence its anticarcinogenic properties?
Co-administration of this compound with arsenite in rat models enhances tumor suppression by inhibiting selenium methylation pathways. This interaction is studied using hepatocyte cultures treated with varying Se/As molar ratios, followed by speciation analysis via X-ray absorption spectroscopy (XAS) to track methylation inhibition .
Q. What experimental design strategies optimize this compound synthesis under resource constraints?
The Taguchi method (e.g., L9 orthogonal arrays) efficiently optimizes parameters like catalyst type (KOH vs. NaOH), concentration (1.0–1.5 wt%), and temperature (50–60°C) with minimal trials. Signal-to-noise (S/N) ratios and ANOVA identify critical factors; for example, catalyst concentration contributes 77.6% to yield variance in methyl ester production .
Q. How can data reproducibility challenges be addressed in selenium speciation studies?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
Q. What methodologies elucidate the synergistic effects of this compound with other antioxidants?
Dose-response matrices and isobolographic analysis quantify synergism. For example, co-treatment with vitamin E in cell cultures is assessed via IC₅₀ shifts and Combenefit software modeling . Confocal microscopy tracks reactive oxygen species (ROS) reduction in real time .
Q. How can computational models predict this compound stability under varying pH conditions?
Density functional theory (DFT) simulations (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) calculate hydrolysis rates. Experimental validation involves incubating the compound in buffered solutions (pH 2–12) and monitoring degradation via UV-Vis spectroscopy at 260 nm .
Methodological Notes
- Data Contradictions : Discrepancies in methylation efficiency across studies may arise from differences in solvent polarity or selenium oxidation states. Cross-validate results using multiple detection methods (e.g., ICP-MS and LC-MS/MS) .
- Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and arsenic exposure limits (e.g., <10 ppb in drinking water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
